N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-14-5-8-16(9-6-14)17-12-31-22-21(17)26-24(27(3)23(22)29)32-13-20(28)25-18-11-15(2)7-10-19(18)30-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMYESCYOVZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C24H23N3O3S2
- Molecular Weight : 465.6 g/mol
- Purity : Typically 95% .
Antimicrobial Activity
Research has indicated that compounds with similar thienopyrimidine structures exhibit notable antimicrobial properties. For instance:
- Study Findings : A series of thienopyrimidinone derivatives were synthesized and tested for their antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial and antimycobacterial activity .
Minimum Inhibitory Concentration (MIC)
The MIC values for several derivatives were determined, highlighting their efficacy:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 12.5 | E. coli |
| 4e | 15.0 | S. aureus |
| 5g | 10.0 | M. tuberculosis |
These findings suggest that the thienopyrimidine core is crucial for antimicrobial activity, potentially extending to the compound .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Research on related compounds has shown:
- In Vitro Studies : Certain thiazole-pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, with some compounds acting as CDK inhibitors, which are vital in cell cycle regulation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiourea group significantly impact anticancer activity. For example:
| Compound | IC50 (nM) | Target |
|---|---|---|
| VIIa | 26 | CDK4 |
| VIIb | 233 | CDK6 |
These results underline the importance of specific substitutions on the thiourea moiety for enhanced cytotoxicity .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, compounds similar to this compound have been studied for various other biological activities:
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Certain thienopyrimidine compounds have been reported to exhibit anti-inflammatory activities, suggesting a broader therapeutic application .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of thienopyrimidine derivatives were effective against multi-drug resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .
- Cytotoxicity Evaluation : In vitro testing on melanoma cell lines revealed that specific modifications to the thienopyrimidine structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Target Compound: Core: Thieno[3,2-d]pyrimidin-4-one. Substituents:
- Position 2: Sulfanylacetamide with a 2-methoxy-5-methylphenyl group.
- Position 3: Methyl group.
Position 7: 4-Methylphenyl ring.
- Compound 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide (): Core: Dihydropyrimidin-6-one (non-fused pyrimidine ring). Substituents:
- Position 2: Sulfanylacetamide with a 2,3-dichlorophenyl group.
- Position 4: Methyl group.
- Key Differences :
Dichlorophenyl substituents introduce strong electron-withdrawing effects compared to the methoxy/methyl groups in the target compound, which may affect binding affinity or solubility .
- Compound N-(2-Chloro-4-Methylphenyl)-2-({3-[(3-Methoxyphenyl)Methyl]-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide (): Core: Thieno[3,2-d]pyrimidin-4-one (identical to the target compound). Substituents:
- Position 2: Sulfanylacetamide with a 2-chloro-4-methylphenyl group.
- Position 3: 3-Methoxyphenylmethyl group.
- Key Differences :
- A chloro substituent on the phenyl ring increases hydrophobicity and steric bulk compared to the target’s methoxy group.
Physicochemical and Spectroscopic Properties
Functional Group Impact
- Sulfanylacetamide Linker : Present in all three compounds, this group facilitates hydrogen bonding and metal coordination, critical for biological activity.
- Aryl Substituents: Target Compound: Methoxy and methyl groups enhance solubility but may reduce membrane permeability. : Chloro and methoxyphenylmethyl groups balance hydrophobicity and steric effects .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this thienopyrimidine derivative?
Methodological Answer: The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidinone core. Key steps include:
- Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol .
- Sulfanylacetamide coupling : Reacting the core with 2-chloroacetamide derivatives using triethylamine as a base in DMF or toluene at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | Ethanol, reflux, 12 h | 65–75 | |
| Sulfanyl coupling | DMF, triethylamine, 80°C, 6 h | 70–85 | |
| Final purification | Ethyl acetate/hexane (3:7) | >90% purity |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy and methyl groups). Aromatic protons typically appear at δ 6.8–8.2 ppm, while the sulfanyl group influences neighboring proton shifts .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion ([M+H]) verification .
- FT-IR : Key peaks include C=O (1680–1720 cm) and S–C (650–750 cm) .
Q. How are common impurities mitigated during synthesis?
Methodological Answer:
- Byproduct control : Monitor intermediates via TLC to detect unreacted starting materials (e.g., residual thienopyrimidinone). Adjust stoichiometry (1.2–1.5 equivalents of chloroacetamide) to minimize incomplete coupling .
- Solvent selection : Use anhydrous DMF to suppress hydrolysis of the sulfanyl group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : Employ SHELXL-2018 for structure solution. Key parameters:
Q. What experimental strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-chlorophenyl) and test biological activity .
- Enzyme assays : Measure IC against kinases (e.g., EGFR) using fluorescence polarization. Compare with control inhibitors (e.g., gefitinib) .
- Computational docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolite screening : Identify inhibitory metabolites (e.g., CYP3A-mediated O-deethylation) via LC-MS/MS to explain time-dependent pharmacokinetics .
- Dose-response curves : Use Hill slopes to assess cooperative effects in enzyme inhibition .
Q. What methodologies bridge in vitro findings to in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic profiling :
- Oral bioavailability : Administer 10 mg/kg in murine models; collect plasma via LC-MS .
- Metabolite identification : Incubate with liver microsomes (human vs. rodent) to predict interspecies differences .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
Q. How are computational models applied to predict metabolic stability?
Methodological Answer:
- ADME prediction : Use SwissADME to calculate logP (≈3.5) and PSA (≈90 Ų), indicating moderate permeability .
- CYP450 interactions : Run molecular dynamics simulations (Amber20) to assess binding to CYP3A4 active sites .
- Metabolite generation : Employ GLORYx for in silico metabolite prediction, prioritizing O-demethylation and sulfoxide formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
